N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyanocyclohexyl group, a trifluoromethoxyphenyl group, and an aminoacetamide linkage, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under specific conditions to form the desired product. Common reagents used in these reactions include trifluoromethyl triflate and various catalysts to facilitate the formation of the trifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide has several scientific research applications:
Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanocyclohexyl group may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications, particularly in medicinal chemistry.
Heteroaromatic trifluoromethyl ethers: These compounds also contain the trifluoromethoxy group and are used in the synthesis of advanced materials and pharmaceuticals.
Uniqueness
N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide is unique due to its combination of a cyanocyclohexyl group and a trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(trifluoromethoxy)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c17-16(18,19)24-13-6-4-12(5-7-13)21-10-14(23)22-15(11-20)8-2-1-3-9-15/h4-7,21H,1-3,8-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEESXSPAVRNXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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